An In-Depth Technical Guide to Benzoylglycylglycine: Structure, Properties, and Applications
An In-Depth Technical Guide to Benzoylglycylglycine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzoylglycylglycine, a dipeptide of significant interest in biochemical and pharmaceutical research. This document details its chemical structure, physicochemical properties, synthesis, and its application as a substrate in enzymatic assays, particularly for carboxypeptidase A.
Chemical Structure and Properties
Benzoylglycylglycine, also known as hippurylglycine, is a synthetic dipeptide. It consists of a benzoyl group attached to the N-terminus of a glycylglycine dipeptide.
Table 1: Chemical and Physical Properties of Benzoylglycylglycine
| Property | Value | Reference |
| IUPAC Name | 2-(2-benzamidoacetamido)acetic acid | |
| Synonyms | Hippurylglycine, N-(N-Benzoylglycyl)-glycine | --INVALID-LINK-- |
| CAS Number | 1145-32-0 | --INVALID-LINK-- |
| Chemical Formula | C₁₁H₁₂N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 236.22 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 192-195 °C | |
| Solubility | Soluble in hot water, sparingly soluble in cold water. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Benzoylglycylglycine.
Table 2: Spectroscopic Data for Benzoylglycylglycine
| Spectrum Type | Key Features and Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoyl group, the methylene protons of the two glycine residues, and the amide protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the α-carbons of the glycine units. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amides, C=O stretching of the carboxylic acid and amides, and aromatic C-H stretching. |
| Mass Spectrometry | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis of Benzoylglycylglycine
The synthesis of Benzoylglycylglycine can be achieved through a two-step process. The first step involves the synthesis of N-benzoylglycine (hippuric acid) via the Schotten-Baumann reaction, followed by the coupling of hippuric acid with a glycine ester and subsequent hydrolysis.
Experimental Protocol: Synthesis of N-Benzoylglycine (Hippuric Acid)
This protocol is adapted from the well-established Schotten-Baumann reaction for the acylation of amino acids.
Materials:
-
Glycine
-
10% Sodium hydroxide (NaOH) solution
-
Benzoyl chloride
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Distilled water
-
Ethanol for recrystallization
Procedure:
-
Dissolve 5.0 g of glycine in 50 mL of 10% NaOH solution in a flask.
-
Add 10 mL of benzoyl chloride to the solution in small portions while vigorously shaking the flask in a fume hood. The temperature of the reaction mixture should be kept low by occasional cooling in an ice bath.
-
Continue shaking for approximately 15-20 minutes until the odor of benzoyl chloride has disappeared.
-
Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper. This will precipitate the hippuric acid.
-
Collect the crude hippuric acid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot water or aqueous ethanol to obtain pure N-benzoylglycine.
-
Dry the purified crystals and determine the melting point and yield.
Experimental Protocol: Coupling of N-Benzoylglycine with Glycine Methyl Ester
Materials:
-
N-Benzoylglycine (from step 2.1)
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA) or another suitable base
-
Dicyclohexylcarbodiimide (DCC) or another coupling agent
-
Dichloromethane (DCM) or another suitable solvent
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend glycine methyl ester hydrochloride in DCM and add TEA to neutralize it, stirring for 15 minutes.
-
In a separate flask, dissolve N-benzoylglycine in DCM.
-
Add the N-benzoylglycine solution to the glycine methyl ester solution.
-
Cool the mixture to 0 °C in an ice bath and add DCC.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield Benzoylglycylglycine methyl ester.
Experimental Protocol: Hydrolysis of Benzoylglycylglycine Methyl Ester
Materials:
-
Benzoylglycylglycine methyl ester (from step 2.2)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Methanol or ethanol
Procedure:
-
Dissolve the methyl ester in a minimal amount of methanol or ethanol.
-
Add 1 M NaOH solution and stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1 M HCl to precipitate the Benzoylglycylglycine.
-
Collect the product by filtration, wash with cold water, and dry.
-
Recrystallize from hot water if necessary.
Application in Enzymatic Assays: Substrate for Carboxypeptidase A
Benzoylglycylglycine is a well-characterized substrate for the exopeptidase Carboxypeptidase A (CPA). The enzyme catalyzes the hydrolysis of the C-terminal peptide bond, releasing glycine.
Enzymatic Hydrolysis of Benzoylglycylglycine
The enzymatic reaction can be represented as follows:
Benzoylglycylglycine + H₂O --(Carboxypeptidase A)--> N-Benzoylglycine + Glycine
The activity of Carboxypeptidase A can be monitored by measuring the rate of appearance of one of the products.
Caption: Workflow of Benzoylglycylglycine hydrolysis by Carboxypeptidase A.
Experimental Protocol: Carboxypeptidase A Activity Assay
This protocol outlines a spectrophotometric method to determine the activity of Carboxypeptidase A using Benzoylglycylglycine as a substrate. The reaction can be monitored by measuring the increase in absorbance at 254 nm due to the formation of the peptide bond cleavage product. This protocol is adapted from assays using similar substrates like hippuryl-L-phenylalanine.
Materials:
-
Carboxypeptidase A solution
-
Benzoylglycylglycine substrate solution (e.g., 1 mM in buffer)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 100 mM)
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Cuvettes
Procedure:
-
Prepare a stock solution of Benzoylglycylglycine in the Tris-HCl buffer.
-
Pipette the buffer and substrate solution into a cuvette and place it in the spectrophotometer.
-
Allow the cuvette to equilibrate to the desired temperature (e.g., 25 °C or 37 °C).
-
Initiate the reaction by adding a small volume of the Carboxypeptidase A enzyme solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at 254 nm over a period of time (e.g., 5 minutes).
-
Calculate the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the molar extinction coefficient of the product at 254 nm.
Biological Significance and Applications
Benzoylglycylglycine serves as a valuable tool for in vitro studies of proteases. Its primary applications include:
-
Enzyme Characterization: It is used as a standard substrate for determining the kinetic parameters (Km and kcat) of Carboxypeptidase A and other similar proteases.
-
Inhibitor Screening: It can be employed in high-throughput screening assays to identify and characterize inhibitors of Carboxypeptidase A, which may have therapeutic potential.
-
Biochemical Research: As a simple dipeptide derivative, it aids in fundamental studies of enzyme mechanisms and substrate specificity.
Conclusion
Benzoylglycylglycine is a well-defined dipeptide with established chemical properties and synthetic routes. Its utility as a substrate for Carboxypeptidase A makes it an indispensable tool for researchers in enzymology, drug discovery, and biochemistry. The detailed protocols provided in this guide offer a practical framework for its synthesis and application in the laboratory.
Caption: Overall workflow from synthesis to application of Benzoylglycylglycine.
